Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate

Description

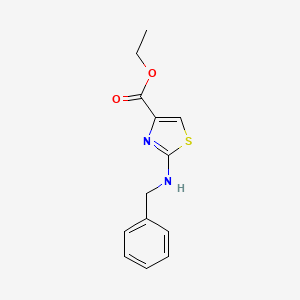

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate (CAS: 126534-13-2, molecular formula: C₁₃H₁₄N₂O₂S, molecular weight: 262.33 g/mol) is a substituted thiazole derivative featuring a benzylamino group at position 2 and an ethyl ester moiety at position 4 of the thiazole ring . The benzylamino substituent enhances lipophilicity, while the ester group provides metabolic versatility, making it a valuable intermediate for synthesizing pharmacologically active molecules .

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-18-13(15-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSAVNDMVKWSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate typically involves the condensation of ethyl 2-aminothiazole-4-carboxylate with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of catalysts or activating agents, such as palladium on carbon or trifluoroacetic acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing similar thiazole structures have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of xanthine oxidase, an enzyme involved in uric acid production. In vitro studies have shown that derivatives can effectively inhibit this enzyme, which is crucial for treating gout and hyperuricemia .

Neuropharmacology

Thiazole derivatives are being explored for their neuroprotective effects. For example, compounds related to ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate have been found to possess anticonvulsant properties, making them candidates for treating epilepsy .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been documented extensively. Compounds similar to ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate have shown significant free radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study examined a series of thiazole derivatives for their anticancer properties. Among these, compounds with a thiazolinone structure exhibited potent activity against various cancer cell lines, leading to cell cycle arrest and apoptosis induction .

Case Study 2: Enzyme Inhibition

Another investigation focused on the synthesis of xanthine oxidase inhibitors based on thiazole scaffolds. Several derivatives demonstrated substantial inhibitory effects with IC50 values comparable to established drugs like febuxostat .

Mécanisme D'action

The mechanism of action of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the thiazole-4-carboxylate core but differ in substituents, leading to variations in physicochemical properties and reactivity:

Physicochemical Properties

- Lipophilicity: The benzylamino group in the parent compound confers higher logP values compared to analogues with polar substituents (e.g., trifluoromethyl or benzoylaminoethyl groups) .

- Solubility: Ethyl 2-[2-(benzoylamino)ethyl]-1,3-thiazole-4-carboxylate shows improved aqueous solubility due to its amide functionality, whereas the trifluoromethyl derivative is more soluble in organic solvents .

- Melting Points : Schiff base derivatives (e.g., 2a) exhibit higher melting points (198–199°C) compared to the parent compound, likely due to stronger intermolecular π-π stacking .

Activité Biologique

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is CHNOS. The compound features a thiazole ring which is known for its role in various pharmacological activities.

The biological activity of Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is primarily attributed to its ability to interact with specific biological targets:

- Hydrogen Bonding : The benzylamino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target proteins.

- π-π Stacking Interactions : The thiazole ring can engage in π-π stacking interactions, which are crucial for modulating enzyme or receptor activity.

These interactions can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant inhibition against various bacterial strains. For instance:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate | Bacillus subtilis | 25 µg/mL |

| Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate | Aspergillus niger | 30 µg/mL |

These findings suggest that the compound may serve as a lead candidate for the development of new antimicrobial agents .

Anticancer Activity

The compound has also shown promising results in anticancer studies. It was tested against several cancer cell lines, demonstrating cytotoxic effects:

| Cell Line | IC (µg/mL) |

|---|---|

| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring and the presence of electron-donating groups enhance its anticancer activity .

Case Study 1: Antibacterial Efficacy

In a recent study, Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate was evaluated for its antibacterial efficacy against multiple strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antibacterial agent.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's antitumor properties. The study revealed that it induced cell cycle arrest in cancer cells and triggered apoptosis through modulation of key signaling pathways. This suggests that Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate may act as a dual-action agent by both inhibiting tumor growth and promoting cancer cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.